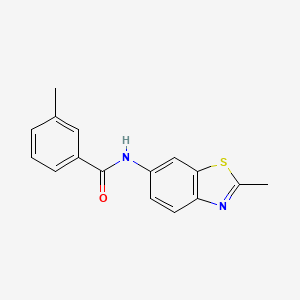

3-甲基-N-(2-甲基-1,3-苯并噻唑-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” is a complex organic compound. It consists of a benzamide moiety, which is an organic compound with the chemical formula of C7H7NO . It is the simplest amide derivative of benzoic acid . The compound also contains a benzothiazole ring, which is an organic heterobicyclic compound .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . For example, the synthesis of benzamide derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, benzamide appears as a white solid in powdered form, and as colorless crystals in crystalline form . It is slightly soluble in water, and soluble in many organic solvents .科学研究应用

超分子凝胶剂

研究人员已经合成了苯并噻唑-2-基苯甲酰胺的衍生物,包括与 3-甲基-N-(2-甲基-1,3-苯并噻唑-6-基)苯甲酰胺密切相关的化合物,以研究它们的凝胶化行为。这些研究旨在了解甲基官能度和非共价相互作用对凝胶化的影响。两种化合物在乙醇/水和甲醇/水混合物中表现出显着的凝胶化能力,这归因于它们的分子结构促进了螺旋组装和氢键网络 (Yadav & Ballabh, 2020)。

抗肿瘤剂

苯并噻唑衍生物已被合成并评估其抗肿瘤特性。一种衍生物被设计为增强生物稳定性,并表现出显着的体内肿瘤生长抑制。这项研究强调了苯并噻唑衍生物在开发新的抗癌药物中的潜力 (Yoshida 等,2005)。

VEGF 受体-2 抑制剂

取代苯甲酰胺的合成,包括与所讨论化合物相似的结构,导致发现了血管内皮生长因子受体-2 (VEGFR-2) 的有效抑制剂。这些抑制剂通过靶向血管生成(肿瘤生长和转移中的关键过程)在治疗癌症方面显示出前景 (Borzilleri 等,2006)。

苯并噻唑衍生物的抗癌活性

苯并噻唑衍生物的合成和评估,包括在 3 位进行修饰的衍生物,已显示出显着的体外抗癌活性。这些化合物针对各种人类癌细胞系进行了测试,突出了苯并噻唑类化合物在癌症治疗中的治疗潜力 (Waghmare 等,2013)。

电化学合成技术

已经开发了合成苯并噻唑的创新方法,例如 TEMPO 催化的电化学 C-H 硫醇化。这些技术提供了一种无金属和无试剂的方法来创建苯并噻唑和噻唑并吡啶化合物,展示了电化学合成方法的多功能性和环境效益 (Qian 等,2017)。

未来方向

The future directions for the study of “3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” could include further exploration of its synthesis, characterization, and potential applications. In addition, in vivo biochemical tests of effective amides could be carried out in different fields of application .

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to tuberculosis .

Pharmacokinetics

A study on similar compounds showed favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may have effects at the molecular and cellular level that contribute to this activity .

属性

IUPAC Name |

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-4-3-5-12(8-10)16(19)18-13-6-7-14-15(9-13)20-11(2)17-14/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJVQQHCKOPKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2722511.png)

![{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2722516.png)

![2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2722521.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide](/img/structure/B2722529.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropanecarboxamide](/img/structure/B2722530.png)